molecular formula C3H8F2N2 B3106489 2,2-Difluoropropane-1,3-diamine CAS No. 159029-29-5

2,2-Difluoropropane-1,3-diamine

Cat. No. B3106489
CAS RN: 159029-29-5
M. Wt: 110.11 g/mol
InChI Key: HFPPZQKUJWIBJI-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1,3-diamine is a chemical compound with the molecular formula C3H10Cl2F2N2 . It is also known as this compound Dihydrochloride .


Synthesis Analysis

The synthesis of this compound involves three reactions: fluorination, amidation, and reduction . The diethyl malonate as substrate first reacts with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM is amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA is reduced via boron hydride (BH3) to obtain the final product DFPDA .


Molecular Structure Analysis

The molecular weight of this compound is 183.0277064 . The molecular structure of this compound can be found in various databases .


Chemical Reactions Analysis

The reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .

Scientific Research Applications

Synthesis and Catalysis

2,2-Difluoropropane-1,3-diamine plays a significant role in synthetic chemistry. It is involved in metal-catalyzed 1,2-diamination reactions, crucial for constructing natural products and pharmaceutical agents. These reactions are vital for creating chiral 1,2-diamines used in asymmetric synthesis and catalysis (Cardona & Goti, 2009).

Material Science and Polymer Chemistry

In material science, this compound contributes to the development of novel fluorinated polyimides. These polymers exhibit good solubility, flexibility, and transparency, and are used in creating films with unique optical and dielectric properties (Guan et al., 2014). Additionally, it affects the optical properties of poly(ether imide)s, influencing their colorlessness, solubility, and thermal properties (Li et al., 2019).

Green Chemistry and Environmental Applications

In the realm of green chemistry, this compound is used in processes like the hydrogenation of CO2 to formic acid, facilitated by diamine-functionalized ionic liquids. This represents an environmentally friendly approach to utilizing CO2 (Zhang et al., 2009).

Biochemistry and Fermentation Processes

From a biochemical perspective, the study of molecular structures like 1,3-diaminopropane provides insight into hydrogen bonding and interactions with water, which is crucial for understanding biological systems and fermentation processes (Czarnecki, 2012).

Safety and Hazards

The safety information for 2,2-Difluoropropane-1,3-diamine indicates that it has a GHS07 signal word “Warning” and hazard statements H315-H319-H335-H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

2,2-Difluoropropane-1,3-diamine (DFPDA) is primarily used as a key functional monomer in the preparation of chlorine-resistant composite reverse osmosis membranes . These membranes are commonly made of aromatic polyamide and are prone to oxidation . DFPDA helps enhance the resistance of these membranes to chlorine, thereby extending their lifespan and improving their performance .

Mode of Action

DFPDA interacts with its targets, the aromatic polyamide composite reverse osmosis membranes, through a process known as interfacial polymerization . This process involves the reaction of two or more monomers at an interface to form a polymer, which in this case, is the chlorine-resistant membrane .

Biochemical Pathways

The synthesis of DFPDA involves three main reactions: fluorination, amidation, and reduction . The substrate, diethyl malonate, first reacts with a fluorination reagent to produce 2,2-difluoro-diethyl-malonate (DFDEM). The DFDEM is then amidated by ammonia water to prepare 2,2-difluoro-malonamide (DFMA). Finally, the DFMA is reduced via boron hydride (BH3) to obtain DFPDA .

Result of Action

The primary result of DFPDA’s action is the formation of a chlorine-resistant composite reverse osmosis membrane . This membrane is less susceptible to oxidation, thereby improving its durability and performance in water purification processes .

Action Environment

The efficacy and stability of DFPDA’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the interfacial polymerization process . Furthermore, the presence of impurities or contaminants in the reaction environment could potentially interfere with the synthesis of DFPDA and the subsequent formation of the chlorine-resistant membrane .

properties

IUPAC Name

2,2-difluoropropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPZQKUJWIBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304876
Record name 2,2-Difluoro-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159029-29-5
Record name 2,2-Difluoro-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159029-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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